molecular formula C16H20O3 B12611785 Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester CAS No. 647033-11-2

Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester

Cat. No.: B12611785
CAS No.: 647033-11-2
M. Wt: 260.33 g/mol
InChI Key: MMWZVKCBLWJJIS-UHFFFAOYSA-N
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Description

Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester is a complex organic compound with a unique structure that combines an acetic acid ester with a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester typically involves the esterification of acetic acid with the corresponding alcohol, [[1-(phenylethynyl)pentyl]oxy] methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are more environmentally friendly is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenylethynyl group may also interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenyl ester: Similar in structure but lacks the phenylethynyl group.

    Acetic acid, pentyl ester: Similar ester structure but with a different alkyl group.

Uniqueness

The presence of the phenylethynyl group in acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester makes it unique compared to other esters

Properties

CAS No.

647033-11-2

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-(1-phenylhept-1-yn-3-yloxy)acetate

InChI

InChI=1S/C16H20O3/c1-3-4-10-15(19-13-16(17)18-2)12-11-14-8-6-5-7-9-14/h5-9,15H,3-4,10,13H2,1-2H3

InChI Key

MMWZVKCBLWJJIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC1=CC=CC=C1)OCC(=O)OC

Origin of Product

United States

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